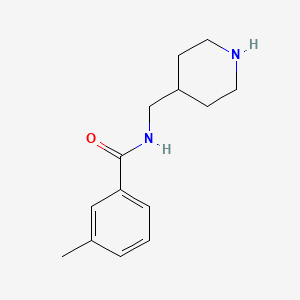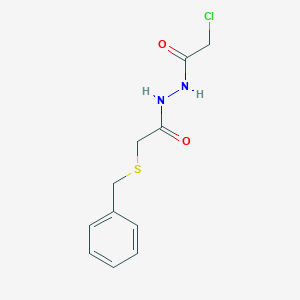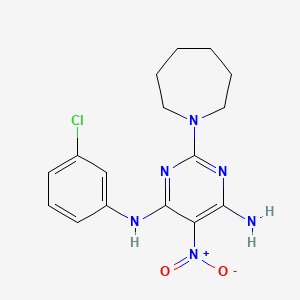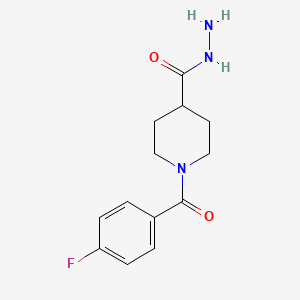
3-methyl-N-(piperidin-4-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(piperidin-4-ylmethyl)benzamide is an organic compound with the molecular formula C14H20N2O It is a benzamide derivative, characterized by the presence of a piperidine ring attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(piperidin-4-ylmethyl)benzamide typically involves the reaction of 3-methylbenzoic acid with piperidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The general reaction scheme is as follows:
Step 1: Activation of 3-methylbenzoic acid with DCC to form an active ester intermediate.
Step 2: Nucleophilic attack by piperidine on the activated ester to form the desired benzamide product.
The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(piperidin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the benzamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamide derivatives.
Scientific Research Applications
3-methyl-N-(piperidin-4-ylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for certain receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-(piperidin-4-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
3-methyl-N-(piperidin-4-ylmethyl)benzamide can be compared with other benzamide derivatives, such as:
N-(piperidin-4-ylmethyl)benzamide: Lacks the methyl group on the benzene ring, which may affect its chemical reactivity and biological activity.
3-methyl-N-(piperidin-4-yl)benzamide: Similar structure but with different substitution patterns, leading to variations in properties.
N-(piperidin-4-ylmethyl)-4-methylbenzamide: The position of the methyl group on the benzene ring can influence the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H20N2O |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-methyl-N-(piperidin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C14H20N2O/c1-11-3-2-4-13(9-11)14(17)16-10-12-5-7-15-8-6-12/h2-4,9,12,15H,5-8,10H2,1H3,(H,16,17) |
InChI Key |
UGEBFSCMMRTCHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12494538.png)


![Methyl 3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12494558.png)
![1-[1-(4-Bromobenzyl)piperidin-4-yl]-4-ethylpiperazine](/img/structure/B12494572.png)

![N-{[5-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12494580.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxyethyl)amino]methyl}phenoxy)-N-cyclohexylacetamide](/img/structure/B12494596.png)
![4-(2-methylpropoxy)-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12494606.png)

![1-{5-chloro-2-[(2-fluorobenzyl)oxy]phenyl}-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B12494611.png)
![9-[4-(diethylamino)phenyl]-6,7-dimethoxy-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12494613.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}benzoate](/img/structure/B12494626.png)
